molecular formula C20H24N6O2 B12243744 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine

Cat. No.: B12243744
M. Wt: 380.4 g/mol
InChI Key: VCJROCUUDXEBEP-UHFFFAOYSA-N
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Description

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine is a complex organic compound that features multiple heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of imidazole and pyridazine rings in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclopropyl group. Subsequent steps involve the attachment of the piperidine ring and the imidazole-4-carbonyl moiety. Each step requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch processes. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its biological activity can be studied to understand its effects on various biological systems, including its potential as an enzyme inhibitor or receptor agonist/antagonist.

    Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, which can inhibit their activity. This inhibition can disrupt various signaling pathways, leading to changes in cell behavior. The compound’s effects on other molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine is unique due to the combination of its structural features, which confer specific biological activities. The presence of both imidazo[1,2-b]pyridazine and imidazole rings, along with the piperidine moiety, allows for interactions with multiple molecular targets, potentially leading to a broader range of therapeutic applications .

Properties

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone

InChI

InChI=1S/C20H24N6O2/c1-24-10-17(21-13-24)20(27)25-8-6-14(7-9-25)12-28-19-5-4-18-22-16(15-2-3-15)11-26(18)23-19/h4-5,10-11,13-15H,2-3,6-9,12H2,1H3

InChI Key

VCJROCUUDXEBEP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

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